

# 3,5-Dichloro-6-ethylpyrazine-2-carboxamide

## chemical structure

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### Compound of Interest

**Compound Name:** 3,5-Dichloro-6-ethylpyrazine-2-carboxamide

**Cat. No.:** B1405130

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An In-depth Technical Guide to **3,5-Dichloro-6-ethylpyrazine-2-carboxamide** for Drug Development Professionals

## Abstract

This technical guide offers a comprehensive examination of **3,5-Dichloro-6-ethylpyrazine-2-carboxamide**, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The pyrazine scaffold is a well-established pharmacophore found in numerous clinically successful drugs, and this particular derivative presents a unique profile for further investigation. This document provides an in-depth analysis of its chemical structure, physicochemical properties, a proposed synthetic pathway, and a discussion of its potential mechanism of action based on analogous structures. Furthermore, it outlines standard analytical methodologies for characterization and quality control. This guide is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

## Introduction: The Significance of the Pyrazine Core

The pyrazine ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Its prevalence in approved pharmaceuticals stems from its unique characteristics: it is an aromatic, weakly basic heterocycle that can engage in hydrogen bonding as both a donor and an acceptor, and its nitrogen atoms can be key interaction points with biological macromolecules. Derivatives of

pyrazine-2-carboxamide, in particular, have shown remarkable success as kinase inhibitors.<sup>[1]</sup> For instance, Gilteritinib, a pyrazine-2-carboxamide derivative, is an FDA-approved dual FLT3/AXL inhibitor for treating acute myeloid leukemia (AML).<sup>[1]</sup> Similarly, Darovasertib acts as a PKC inhibitor for metastatic uveal melanoma.<sup>[1]</sup> This history of clinical success underscores the therapeutic potential of novel analogs like **3,5-Dichloro-6-ethylpyrazine-2-carboxamide**. This guide will explore the specific attributes of this compound, providing a technical foundation for its potential development.

## Physicochemical and Structural Properties

A precise understanding of a compound's physicochemical properties is a prerequisite for any drug development program, influencing everything from assay design to formulation. **3,5-Dichloro-6-ethylpyrazine-2-carboxamide** is a solid at room temperature. Key computational and structural data are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>7</sub> Cl <sub>2</sub> N <sub>3</sub> O	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	220.06 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
IUPAC Name	3,5-dichloro-6-ethylpyrazine-2-carboxamide	<a href="#">[2]</a>
CAS Number	313340-08-8	<a href="#">[2]</a> <a href="#">[5]</a>
Canonical SMILES	CCC1=C(N=C(C(=N1)C(=O)N)Cl)Cl	<a href="#">[2]</a>
InChI Key	KMIXLCQPYRNBEH-UHFFFAOYSA-N	<a href="#">[2]</a>
XLogP3-AA (Predicted LogP)	1.7	<a href="#">[2]</a>
Hydrogen Bond Donor Count	1	<a href="#">[2]</a>
Hydrogen Bond Acceptor Count	3	<a href="#">[2]</a>
Rotatable Bond Count	2	<a href="#">[2]</a>
Storage Conditions	Inert atmosphere, 2-8°C or -20°C	<a href="#">[4]</a> <a href="#">[5]</a>

## Synthesis Pathway and Rationale

While specific proprietary synthesis routes may vary, a plausible and efficient pathway for the laboratory-scale synthesis of **3,5-Dichloro-6-ethylpyrazine-2-carboxamide** can be designed from commercially available precursors. The following multi-step synthesis is proposed based on established principles of heterocyclic chemistry.

## Retrosynthetic Analysis

The logical approach to designing the synthesis is to work backward from the target molecule. The primary amide can be readily formed from the corresponding carboxylic acid, which in turn can be derived from a nitrile. This leads back to simpler, more accessible pyrazine precursors.

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Caption: Retrosynthetic pathway for **3,5-Dichloro-6-ethylpyrazine-2-carboxamide**.

## Proposed Step-by-Step Synthesis Protocol

Step 1: Double Chlorination of 2-Amino-3-ethylpyrazine The pyrazine ring is electron-deficient, but the amino group is strongly activating, directing electrophilic substitution to the C5 and C6 positions.

- Dissolve 2-amino-3-ethylpyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or a chlorinated solvent.
- Cool the solution to 0 °C in an ice bath.
- Add N-chlorosuccinimide (NCS) (2.1 eq) portion-wise, maintaining the temperature below 10 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
- Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to yield 2-amino-5,6-dichloro-3-ethylpyrazine.

Step 2: Diazotization and Sandmeyer Reaction This classic transformation converts the amino group into a nitrile, which is a versatile precursor to the carboxamide.

- Suspend 2-amino-5,6-dichloro-3-ethylpyrazine (1.0 eq) in an aqueous solution of a strong acid (e.g., 6M HCl) and cool to 0-5 °C.

- Add a solution of sodium nitrite ( $\text{NaNO}_2$ ) (1.1 eq) in water dropwise to form the diazonium salt.
- In a separate vessel, add the cold diazonium salt solution to a stirred solution of copper(I) cyanide ( $\text{CuCN}$ ) (1.2 eq) and potassium cyanide ( $\text{KCN}$ ) (1.2 eq) at 0-5 °C.
- Allow the reaction to stir and warm to room temperature over 2 hours.
- Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude nitrile by chromatography.

**Step 3: Acid-Catalyzed Hydrolysis of the Nitrile** The nitrile is converted to the carboxylic acid, setting up the final amidation step.

- Dissolve the 3,5-dichloro-6-ethylpyrazine-2-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
- Heat the mixture to reflux (100-110 °C) for 2-4 hours until LC-MS analysis indicates complete conversion.
- Carefully cool the reaction and pour it onto crushed ice.
- Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 3,5-dichloro-6-ethylpyrazine-2-carboxylic acid.

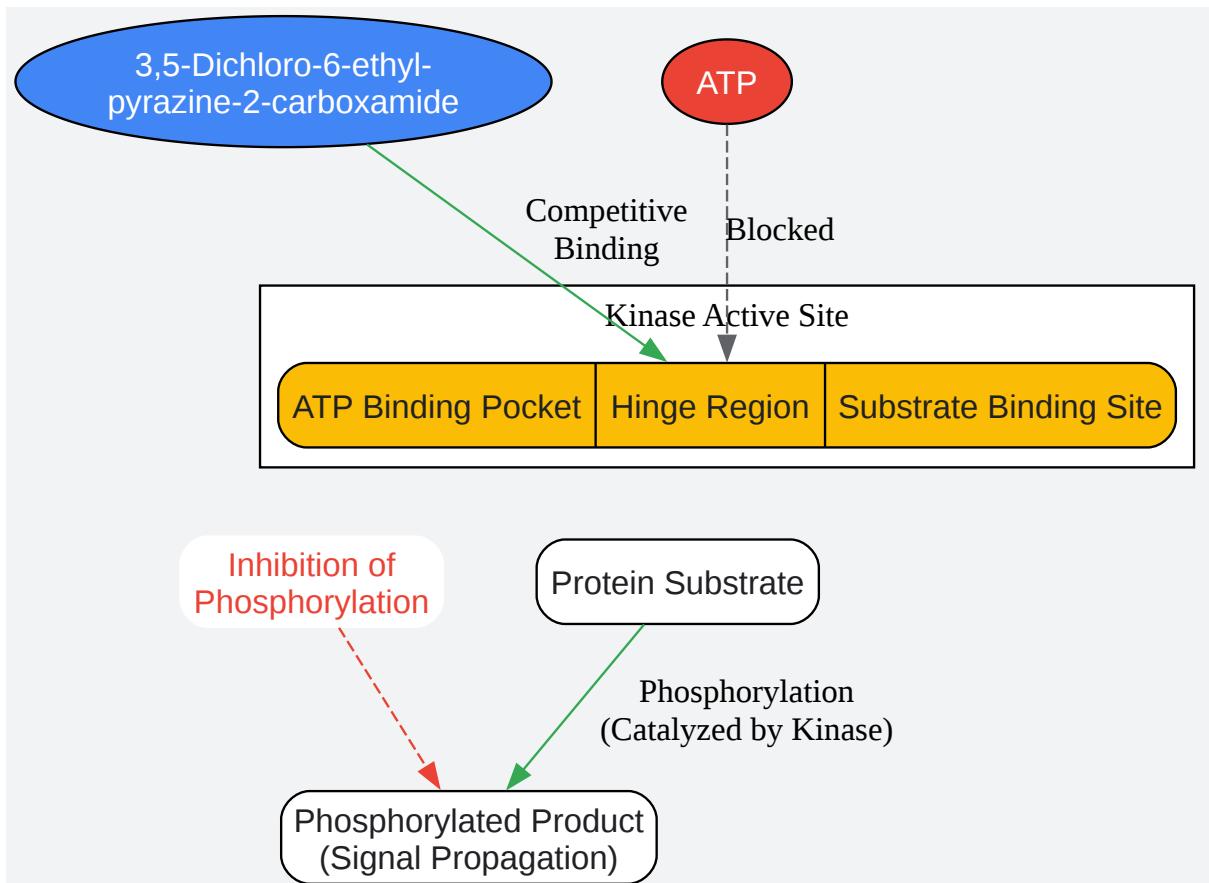
**Step 4: Amidation of the Carboxylic Acid** The final step involves forming the primary amide using a peptide coupling agent to ensure a high-yield, clean reaction.

- Suspend the carboxylic acid (1.0 eq) in dichloromethane (DCM).
- Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).
- Stir for 10 minutes, then add a source of ammonia, such as a solution of ammonia in methanol (2.0 M) or ammonium chloride (1.2 eq).
- Stir the reaction at room temperature for 6-18 hours.

- Dilute with DCM, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to yield the final product, **3,5-dichloro-6-ethylpyrazine-2-carboxamide**.

## Postulated Mechanism of Action and Therapeutic Rationale

Given the prevalence of the pyrazine-2-carboxamide scaffold in approved kinase inhibitors, it is highly probable that **3,5-Dichloro-6-ethylpyrazine-2-carboxamide** also functions by targeting the ATP-binding site of one or more protein kinases.<sup>[1]</sup> The core heterocycle can act as a hinge-binder, forming critical hydrogen bonds with the kinase backbone, while the substituents (dichloro, ethyl, carboxamide) occupy adjacent hydrophobic and hydrophilic pockets, determining potency and selectivity. This mechanism of action makes it a potential candidate for oncology or inflammatory diseases, which are often driven by aberrant kinase signaling.<sup>[1]</sup>



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Caption: Hypothesized competitive ATP-binding mechanism of action.

The compound has been cited as a reagent in the preparation of heterocyclic derivatives intended as remedies for diabetic complications, suggesting its utility as a versatile chemical building block.<sup>[4]</sup>

## Analytical and Quality Control Methodologies

To ensure the identity, purity, and quality of **3,5-Dichloro-6-ethylpyrazine-2-carboxamide**, a standard suite of analytical techniques should be employed.<sup>[6][7]</sup>

- High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reverse-phase C18 column with a gradient elution using mobile phases of water and

acetonitrile (both typically containing 0.1% formic acid or TFA) is standard. Detection via a diode-array detector (DAD) allows for peak purity analysis.

- Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique confirms the molecular weight (220.06 g/mol).[2][4] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The distinct isotopic pattern from the two chlorine atoms provides a clear diagnostic signature.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Will confirm the structure by showing characteristic signals for the ethyl group (a triplet and a quartet) and the amide protons (a broad singlet), along with the absence of aromatic protons on the pyrazine ring.
  - $^{13}\text{C}$  NMR: Will provide the carbon skeleton of the molecule, confirming the presence of the correct number of distinct carbon environments.
- Infrared (IR) Spectroscopy: Useful for identifying key functional groups, including the N-H and C=O stretches of the primary amide and C-Cl vibrations.

## Safety and Handling

According to supplier safety information, **3,5-Dichloro-6-ethylpyrazine-2-carboxamide** is classified as a warning-level hazard (GHS07 pictogram). It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated fume hood.

## Conclusion and Future Directions

**3,5-Dichloro-6-ethylpyrazine-2-carboxamide** is a well-defined chemical entity with a molecular architecture that is highly relevant to modern drug discovery, particularly in the field of kinase inhibition. This guide provides a foundational framework covering its properties, a plausible synthesis, and a strong therapeutic rationale. Future work should focus on screening this compound against a broad panel of kinases to identify its primary biological target(s). Subsequent structure-activity relationship (SAR) studies could then be initiated to optimize its

potency, selectivity, and drug-like properties, potentially leading to the development of a novel clinical candidate.

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